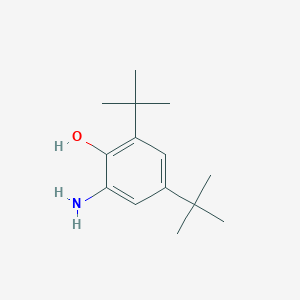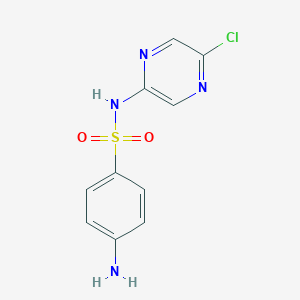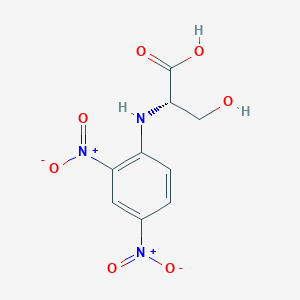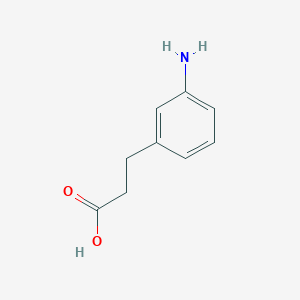
3-(3-Aminophenyl)propanoic acid
Overview
Description
3-(3-Aminophenyl)propanoic acid, also known as 3-Aminophenylpropanoic Acid, is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It has a molecular formula of C9H11NO2 and a molecular weight of 165.19 .
Synthesis Analysis
A short and effective synthesis of ethyl 3-(3-aminophenyl)propanoate, a derivative of this compound, has been reported . The synthesis involves a tandem Knoevenagel condensation/alkylidene reduction of 3-nitrobenzaldehyde with Meldrum’s acid in TEAF (triethylammonium formate), followed by reduction of the intermediate 3-(3-nitrophenyl)propanoic acid .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzene ring attached to a propanoic acid group with an amino group at the 3rd position of the benzene ring . The InChI string representation of the molecule isInChI=1S/C9H11NO2/c10-8-3-1-2-7 (6-8)4-5-9 (11)12/h1-3,6H,4-5,10H2, (H,11,12) . Physical And Chemical Properties Analysis
This compound has a molecular weight of 165.19 g/mol . It has a density of 1.217±0.06 g/cm3 (Predicted), a melting point of 99 °C, and a boiling point of 356.2±17.0 °C (Predicted) .Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Ethyl 3‐(3‐aminophenyl)propanoate : A study by Nagel, Radau, and Link (2011) demonstrated an efficient synthesis method for ethyl 3‐(3‐aminophenyl)propanoate, using a tandem Knoevenagel condensation/alkylidene reduction and stannous chloride in ethanol (Nagel, Radau, & Link, 2011).
Phloretic Acid as a Building Block : Phloretic acid, closely related to 3-(3-Aminophenyl)propanoic acid, is explored as a renewable building block for enhancing reactivity of molecules towards benzoxazine ring formation, as researched by Trejo-Machin et al. (2017) (Trejo-Machin et al., 2017).
Biological and Pharmacological Research
Biocatalysis of S-3-amino-3-phenylpropionic acid : Li et al. (2013) reported on the biocatalysis of S-3-amino-3-phenylpropionic acid using isolated Methylobacterium for pharmaceutical applications (Li et al., 2013).
Synthesis of Platinum Complexes with Alanine-Based Ligands : Riccardi et al. (2019) explored the synthesis of new platinum complexes using an alanine-based amino acid, revealing potential in cancer treatment (Riccardi et al., 2019).
Materials Science and Engineering
Poly Vinyl Alcohol/Acrylic Acid Hydrogels Modification : Aly and El-Mohdy (2015) modified radiation-induced poly vinyl alcohol/acrylic acid hydrogels with various amines including 2-amino-3-(4-hydroxyphenyl) propanoic acid for potential medical applications (Aly & El-Mohdy, 2015).
Thermal and Biological Studies of Rare Earth Metal Ion Chelate : Ballal (2020) conducted studies on the thermal decomposition and biological implications of rare earth metal ion chelates with 2-amino-3-phenyl propanoic acid (Ballal, 2020).
Safety and Hazards
3-(3-Aminophenyl)propanoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Relevant Papers The most relevant paper retrieved is titled “Short synthesis of ethyl 3-(3-aminophenyl)propanoate” and was published in Arch Pharm (Weinheim) in December 2011 . The paper presents a short and effective synthesis of ethyl 3-(3-aminophenyl)propanoate, a derivative of this compound .
properties
IUPAC Name |
3-(3-aminophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHFVSXLYOBZKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501303296 | |
| Record name | 3-(3-Aminophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501303296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1664-54-6 | |
| Record name | 3-(3-Aminophenyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1664-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Aminophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501303296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-Aminophenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

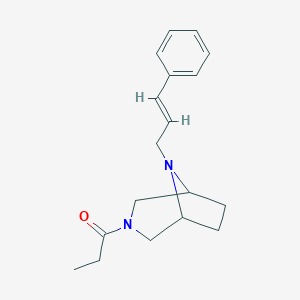



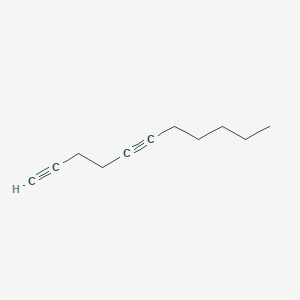
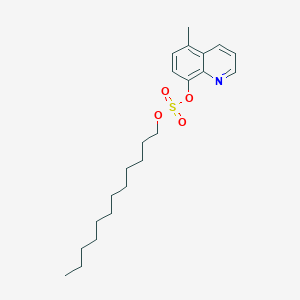
![Methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate](/img/structure/B167884.png)
